Lithium bis(3-((1-(benzothiazol-2-yl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonamidato(2-))cobaltate(1-)
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Overview
Description
Lithium bis[3-[[1-(benzothiazol-2-yl)-2-oxopropyl]azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) is a complex coordination compound It features a cobalt center coordinated by a ligand system that includes benzothiazole, azo, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium bis[3-[[1-(benzothiazol-2-yl)-2-oxopropyl]azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) typically involves multiple steps:
Formation of the Benzothiazole Ligand: The benzothiazole moiety can be synthesized through the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone.
Azo Coupling Reaction: The benzothiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from 4-hydroxybenzenesulfonamide.
Complexation with Cobalt: The resulting azo compound is then reacted with a cobalt salt (such as cobalt(II) chloride) in the presence of lithium ions to form the final complex.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the azo coupling step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction:
Substitution Reactions: The ligand system can participate in substitution reactions, where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents or additional ligands.
Major Products
Oxidation: Oxidized forms of the cobalt complex.
Reduction: Reduced cobalt species.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including oxidation and reduction processes.
Materials Science: It can be used in the development of advanced materials with specific electronic or magnetic properties.
Biology and Medicine
Antimicrobial Agents: The benzothiazole moiety is known for its antimicrobial properties, making this compound a potential candidate for drug development.
Imaging Agents: Due to its complex structure, it can be used in imaging techniques such as MRI.
Industry
Dyes and Pigments: The azo group in the compound can be utilized in the synthesis of dyes and pigments.
Electronic Devices: Its redox properties make it suitable for use in electronic devices such as batteries and sensors.
Mechanism of Action
The mechanism of action of Lithium bis[3-[[1-(benzothiazol-2-yl)-2-oxopropyl]azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) involves its ability to undergo redox reactions. The cobalt center can switch between different oxidation states, facilitating electron transfer processes. This property is crucial for its applications in catalysis and electronic devices. The benzothiazole and azo groups also contribute to its biological activity by interacting with specific molecular targets, such as enzymes or microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
Cobalt bis(benzothiazole) complexes: These compounds share the benzothiazole ligand but lack the azo and sulfonamide groups.
Azo cobalt complexes: These compounds contain azo ligands but may have different coordinating groups compared to the sulfonamide in the title compound.
Uniqueness
Lithium bis[3-[[1-(benzothiazol-2-yl)-2-oxopropyl]azo]-4-hydroxybenzenesulfonamidato(2-)]cobaltate(1-) is unique due to its combination of benzothiazole, azo, and sulfonamide ligands, which impart distinct electronic and biological properties. This combination is not commonly found in other cobalt complexes, making it a valuable compound for specialized applications.
Properties
CAS No. |
83249-72-3 |
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Molecular Formula |
C32H26CoLiN8O8S4- |
Molecular Weight |
844.8 g/mol |
IUPAC Name |
lithium;3-[[1-(1,3-benzothiazol-2-yl)-2-oxopropyl]diazenyl]-4-hydroxybenzenesulfonamide;cobalt |
InChI |
InChI=1S/2C16H13N4O4S2.Co.Li/c2*1-9(21)15(16-18-11-4-2-3-5-14(11)25-16)20-19-12-8-10(26(17,23)24)6-7-13(12)22;;/h2*2-8,22H,1H3,(H2,17,23,24);;/q2*-1;;+1 |
InChI Key |
QLBQVFUJDNORRU-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(=O)[C-](C1=NC2=CC=CC=C2S1)N=NC3=C(C=CC(=C3)S(=O)(=O)N)O.CC(=O)[C-](C1=NC2=CC=CC=C2S1)N=NC3=C(C=CC(=C3)S(=O)(=O)N)O.[Co] |
Origin of Product |
United States |
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